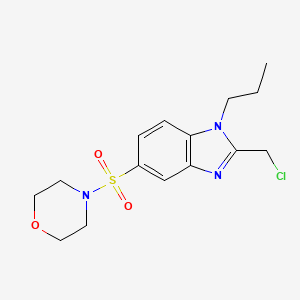
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole
Descripción general
Descripción
2-(Chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole (CMMS-PBD) is an organic compound that has been widely studied due to its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms, and is synthesized from a variety of starting materials. CMMS-PBD is used as a reagent in organic synthesis and has also been studied for its potential applications in drug discovery, biochemistry, and physiology.
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole is not yet fully understood. However, it is believed to act as an inhibitor of enzyme activity, as well as a binder of proteins and other molecules. It is thought to interact with a variety of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. Additionally, 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has been shown to bind to other molecules, such as DNA and RNA, which could potentially be used to target specific molecules for therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole are not yet fully understood. However, it has been shown to bind to various proteins and other molecules, which could potentially lead to a variety of biochemical and physiological effects. Additionally, 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has been studied for its potential to act as an inhibitor of enzyme activity, which could lead to a variety of biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be synthesized from a variety of starting materials. Additionally, it is a relatively stable compound and has a low toxicity profile. However, it is important to note that 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole is a relatively new compound and its effects are not yet fully understood, so there are some limitations to its use in laboratory experiments.
Direcciones Futuras
The potential future directions for 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole are numerous. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole could be studied for its potential applications in drug discovery and biochemistry. Furthermore, 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole could be studied for its potential to act as an inhibitor of enzyme activity and its ability to bind to various proteins and other molecules. Finally, 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole could be studied for its potential to be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules.
Métodos De Síntesis
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole can be synthesized via two main methods. The first method is a direct reaction between chloromethyl morpholine-4-sulfonyl chloride (CMMSCl) and 1-propyl-1H-1,3-benzodiazole (PBD). This reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The second method is a two-step reaction that involves the reaction of 1-chloro-4-morpholine-4-sulfonyl chloride (CMMSCl) with 1-chloro-1H-1,3-benzodiazole (ClPBD) to form a chloromethyl-substituted intermediate, which is then reacted with 1-propyl-1H-1,3-benzodiazole (PBD) to form 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole.
Aplicaciones Científicas De Investigación
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has been studied for its potential applications in scientific research, particularly in drug discovery and biochemistry. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. Additionally, it has been studied for its potential to act as an inhibitor of enzyme activity, as well as its ability to bind to various proteins and other molecules.
Propiedades
IUPAC Name |
4-[2-(chloromethyl)-1-propylbenzimidazol-5-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3S/c1-2-5-19-14-4-3-12(10-13(14)17-15(19)11-16)23(20,21)18-6-8-22-9-7-18/h3-4,10H,2,5-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGCQYFBMOJOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160244 | |
| Record name | 2-(Chloromethyl)-5-(4-morpholinylsulfonyl)-1-propyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269186 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole | |
CAS RN |
851175-90-1 | |
| Record name | 2-(Chloromethyl)-5-(4-morpholinylsulfonyl)-1-propyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851175-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(4-morpholinylsulfonyl)-1-propyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



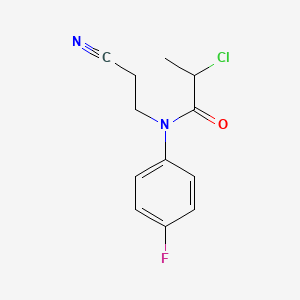
![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)
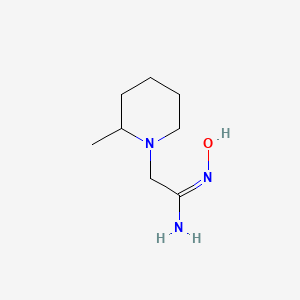
![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)
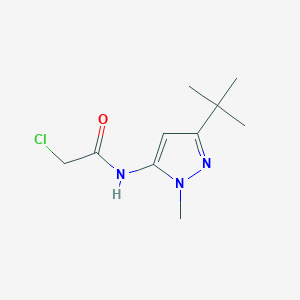

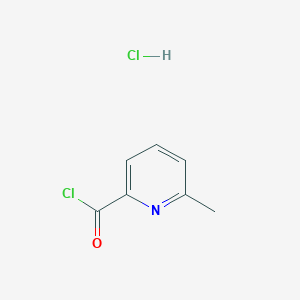

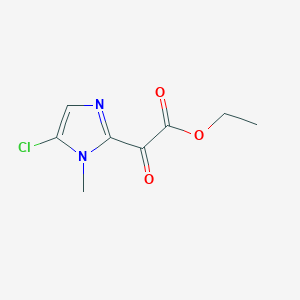

![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)
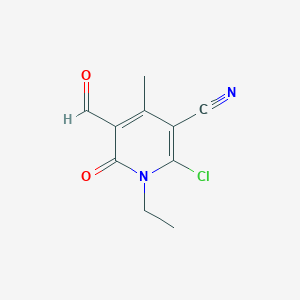
![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)
